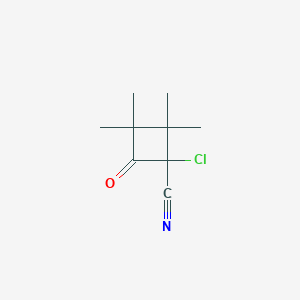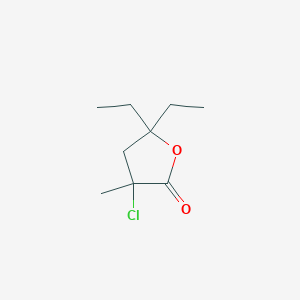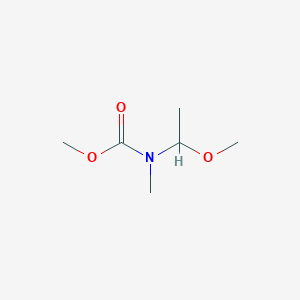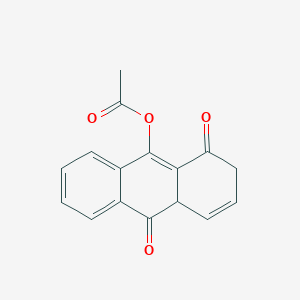
1-Chloro-2,2,3,3-tetramethyl-4-oxocyclobutane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,2,3,3-tetramethyl-4-oxocyclobutane-1-carbonitrile is an organic compound characterized by its unique cyclobutane ring structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2,2,3,3-tetramethyl-4-oxocyclobutane-1-carbonitrile typically involves the chlorination of a precursor compound, such as 2,2,3,3-tetramethyl-4-oxocyclobutane-1-carbonitrile. This reaction is carried out under controlled conditions, often using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in an inert solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2,2,3,3-tetramethyl-4-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂R).
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) can oxidize the compound to form carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,2,3,3-tetramethyl-4-oxocyclobutane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-2,2,3,3-tetramethyl-4-oxocyclobutane-1-carbonitrile involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological or chemical activities. The cyclobutane ring structure provides stability and influences the reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2,2,3,3-tetramethyl-4-oxocyclobutane-1-carbonitrile
- 1-Iodo-2,2,3,3-tetramethyl-4-oxocyclobutane-1-carbonitrile
- 2,2,3,3-Tetramethyl-4-oxocyclobutane-1-carbonitrile
Uniqueness
1-Chloro-2,2,3,3-tetramethyl-4-oxocyclobutane-1-carbonitrile is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its bromine and iodine analogs. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
89937-17-7 |
|---|---|
Molekularformel |
C9H12ClNO |
Molekulargewicht |
185.65 g/mol |
IUPAC-Name |
1-chloro-2,2,3,3-tetramethyl-4-oxocyclobutane-1-carbonitrile |
InChI |
InChI=1S/C9H12ClNO/c1-7(2)6(12)9(10,5-11)8(7,3)4/h1-4H3 |
InChI-Schlüssel |
BOAUYHJBWVUGPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)C(C1(C)C)(C#N)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(5-Bromopyridin-2-yl)oxy]-N-ethylethan-1-amine](/img/structure/B14394576.png)




![6-Oxo-5-phenyl-6lambda~5~-pyrido[2,3-d]pyridazine](/img/structure/B14394594.png)


![{[(Chloromethyl)(ethynyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14394629.png)

![1-Ethenyl-6,6,8-trimethylspiro[2.5]oct-7-en-4-one](/img/structure/B14394642.png)
